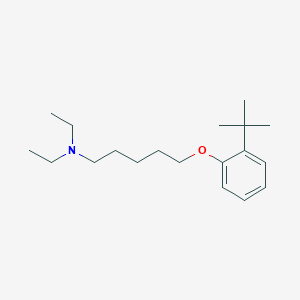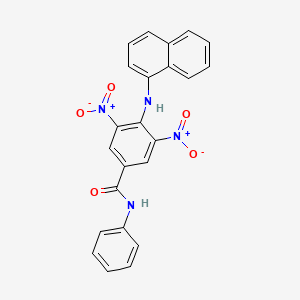
5-(2-tert-butylphenoxy)-N,N-diethyl-1-pentanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(2-tert-butylphenoxy)-N,N-diethyl-1-pentanamine, also known as Tert-butylphenoxyethylamine (TBPEA), is a chemical compound that has been studied for its potential use in scientific research. This compound has been found to have a range of biochemical and physiological effects, making it a promising candidate for further investigation. In
Mecanismo De Acción
The mechanism of action of TBPEA is not fully understood, but it is believed to act as a modulator of neurotransmitter systems in the brain. Specifically, TBPEA has been found to increase levels of acetylcholine, a neurotransmitter that is involved in learning and memory processes.
Biochemical and Physiological Effects
In addition to its effects on the central nervous system, TBPEA has also been found to have a range of biochemical and physiological effects. These include increased energy expenditure, decreased appetite, and improved insulin sensitivity. TBPEA has also been found to have antioxidant properties, which may help protect against oxidative stress and inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using TBPEA in lab experiments is its ability to enhance cognitive function and memory retention, making it a useful tool for studying learning and memory processes. However, TBPEA has also been found to have potential side effects, including increased heart rate and blood pressure, which may limit its use in certain experiments.
Direcciones Futuras
There are several potential future directions for research on TBPEA. One area of interest is its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Another area of interest is its potential use as a cognitive enhancer in healthy individuals. Further research is also needed to better understand the mechanism of action of TBPEA and its potential side effects, as well as to explore its potential use in other areas of scientific research.
Conclusion
In conclusion, TBPEA is a chemical compound that has been studied for its potential use in scientific research. This compound has been found to have a range of biochemical and physiological effects, including the ability to enhance cognitive function and improve memory retention. While there are potential advantages to using TBPEA in lab experiments, further research is needed to better understand its mechanism of action and potential side effects, as well as to explore its potential use in other areas of scientific research.
Métodos De Síntesis
TBPEA can be synthesized through a multistep process involving the reaction of tert-butylphenol with ethyl bromide, followed by reaction with diethylamine. The resulting compound is then purified through recrystallization to yield the final product.
Aplicaciones Científicas De Investigación
TBPEA has been studied for its potential use in scientific research, particularly in the field of neuroscience. This compound has been found to have a range of effects on the central nervous system, including the ability to enhance cognitive function and improve memory retention. It has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propiedades
IUPAC Name |
5-(2-tert-butylphenoxy)-N,N-diethylpentan-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H33NO/c1-6-20(7-2)15-11-8-12-16-21-18-14-10-9-13-17(18)19(3,4)5/h9-10,13-14H,6-8,11-12,15-16H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWKAJNDAVYUMQR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCCCCOC1=CC=CC=C1C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H33NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N'-[(4-methylphenyl)sulfonyl]-2-quinolinecarbohydrazide](/img/structure/B4998597.png)
![N-allyl-2-{[N-[(4-chlorophenyl)sulfonyl]-N-(2-methylphenyl)glycyl]amino}benzamide](/img/structure/B4998601.png)
![1-allyl-5-{[5-(4-bromophenyl)-2-furyl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4998603.png)
![2,4-dichloro-6-[({3-[(2,4-dinitrophenyl)amino]phenyl}imino)methyl]phenol](/img/structure/B4998606.png)
![4-({5-[(4-benzyl-1-piperidinyl)carbonyl]-3-thienyl}sulfonyl)morpholine](/img/structure/B4998607.png)
![1-(2-phenoxyethyl)-4-{[3-(2-pyridinyl)-1,2,4-oxadiazol-5-yl]methyl}piperazine](/img/structure/B4998617.png)
![N-[1-(1-{[(1R,5S)-6,6-dimethylbicyclo[3.1.1]hept-2-en-2-yl]methyl}-4-piperidinyl)-1H-pyrazol-5-yl]cyclopropanecarboxamide](/img/structure/B4998622.png)

![4-[1-(3-{5-[3-(trifluoromethyl)benzyl]-1,3,4-oxadiazol-2-yl}propanoyl)-4-piperidinyl]pyridine](/img/structure/B4998635.png)
![1-ethyl-4-[2-(methylthio)benzoyl]piperazine](/img/structure/B4998636.png)

![6-[4-(benzyloxy)benzylidene]-5-imino-2-phenyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B4998649.png)
![3-[(2,4-dichlorophenyl)amino]-5-(4-methoxyphenyl)-2-cyclohexen-1-one](/img/structure/B4998655.png)
![3-{[(1,3-benzodioxol-5-ylmethyl)amino]carbonyl}-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B4998657.png)